molecular formula C12H16FNO B11765895 ((3R,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol

((3R,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol

Cat. No.: B11765895
M. Wt: 209.26 g/mol
InChI Key: IBOPBHBOBJYXTD-PWSUYJOCSA-N
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Description

((3R,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further substituted with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and piperidine.

    Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with piperidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction step.

    Purification: Employing methods like recrystallization or chromatography to purify the compound.

Chemical Reactions Analysis

Types of Reactions: ((3R,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation Products: 4-(4-Fluorophenyl)piperidine-3-carboxylic acid.

    Reduction Products: Various reduced derivatives of the piperidine ring.

    Substitution Products: Compounds with different substituents on the fluorophenyl group.

Scientific Research Applications

Chemistry: ((3R,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its interactions with biological targets. It is used in the development of probes and tools for studying biological pathways and mechanisms.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and its potential as a lead compound for drug development.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((3R,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The piperidine ring provides structural stability and contributes to the compound’s overall pharmacokinetic properties.

Molecular Targets and Pathways:

    Receptors: The compound may interact with neurotransmitter receptors, influencing signal transduction pathways.

    Enzymes: It may inhibit or activate specific enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

    4-(4-Fluorophenyl)piperidine: Lacks the methanol group, resulting in different chemical and biological properties.

    4-(4-Chlorophenyl)piperidin-3-yl)methanol: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and potency.

    4-(4-Methylphenyl)piperidin-3-yl)methanol: Contains a methyl group instead of fluorine, affecting its pharmacological profile.

Uniqueness: ((3R,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

[(3R,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol

InChI

InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2/t10-,12+/m1/s1

InChI Key

IBOPBHBOBJYXTD-PWSUYJOCSA-N

Isomeric SMILES

C1CNC[C@@H]([C@@H]1C2=CC=C(C=C2)F)CO

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)CO

Origin of Product

United States

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